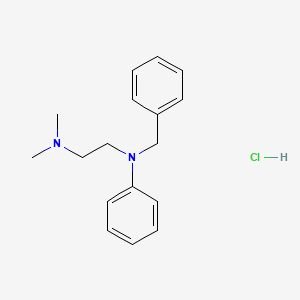Phenbenzamine hydrochloride is an organic molecular entity.
Phenbenzamine hydrochloride
CAS No.: 2045-52-5
Cat. No.: VC1958674
Molecular Formula: C17H23ClN2
Molecular Weight: 290.8 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2045-52-5 |
|---|---|
| Molecular Formula | C17H23ClN2 |
| Molecular Weight | 290.8 g/mol |
| IUPAC Name | N'-benzyl-N,N-dimethyl-N'-phenylethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C17H22N2.ClH/c1-18(2)13-14-19(17-11-7-4-8-12-17)15-16-9-5-3-6-10-16;/h3-12H,13-15H2,1-2H3;1H |
| Standard InChI Key | AJCNOWKYMZKMFV-UHFFFAOYSA-N |
| SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
| Canonical SMILES | CN(C)CCN(CC1=CC=CC=C1)C2=CC=CC=C2.Cl |
| Melting Point | 410 to 412 °F (NTP, 1992) |
Introduction
Phenbenzamine hydrochloride, known by its trade name Antergan, is an antihistamine belonging to the ethylenediamine class. It was the first antihistamine introduced for medical use in the early 1940s. This compound exhibits both antihistaminic and anticholinergic properties, making it effective in treating allergic reactions and certain other conditions .
Chemical Reactions Analysis
Phenbenzamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can be facilitated by reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Mechanism of Action
Phenbenzamine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. It also has anticholinergic properties, which help in reducing muscle spasms and secretions. The compound binds to the receptors, leading to muscle relaxation and widening of blood vessels, resulting in lowered blood pressure.
Scientific Research Applications
Phenbenzamine hydrochloride has a wide range of scientific research applications:
-
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
-
Biology: Employed in studies involving histamine receptors and their antagonists.
-
Medicine: Used in the treatment of allergic reactions, motion sickness, and as a sedative.
-
Industry: Utilized in the production of other pharmaceutical compounds and as an intermediate in chemical manufacturing.
Comparison with Similar Compounds
Phenbenzamine hydrochloride is unique due to its dual antihistaminic and anticholinergic properties. Similar compounds include:
-
Diphenhydramine: Another antihistamine with sedative effects.
-
Promethazine: An antihistamine with strong sedative and antiemetic properties.
-
Tripelennamine: An antihistamine used for allergic reactions but with fewer sedative effects compared to this compound.
Research Findings and Clinical Use
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume